molecular formula C12H20O6 B13439509 Tetramethyltetrahydro D-Tagatose Methanol

Tetramethyltetrahydro D-Tagatose Methanol

Cat. No.: B13439509
M. Wt: 260.28 g/mol
InChI Key: PSSHGMIAIUYOJF-ARHDFHRDSA-N
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Description

Tetramethyltetrahydro D-Tagatose Methanol is a synthetic derivative of D-tagatose, a naturally occurring monosaccharide D-tagatose is known for its low-calorie sweetening properties and is often used as an alternative to sucrose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyltetrahydro D-Tagatose Methanol typically involves the chemical modification of D-tagatose. One common method includes the methylation of D-tagatose using methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tetramethyltetrahydro D-Tagatose Methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide, often under acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride, typically under anhydrous conditions.

    Substitution: Common reagents include halogens or alkylating agents, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Tetramethyltetrahydro D-Tagatose Methanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is used in studies of carbohydrate metabolism and as a potential therapeutic agent for metabolic disorders.

    Medicine: It is investigated for its potential use as a low-calorie sweetener in diabetic diets and as a pharmaceutical excipient.

    Industry: It is used in the production of specialty chemicals and as an additive in food and beverage products.

Mechanism of Action

The mechanism of action of Tetramethyltetrahydro D-Tagatose Methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes involved in carbohydrate metabolism, leading to reduced sugar absorption and improved glycemic control. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    D-Tagatose: A naturally occurring monosaccharide with similar low-calorie sweetening properties.

    D-Fructose: Another ketohexose with similar sweetness but different metabolic effects.

    D-Galactose: An epimer of D-tagatose with different biological functions.

Uniqueness

Tetramethyltetrahydro D-Tagatose Methanol is unique due to its synthetic modifications, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

[(1S,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol

InChI

InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1

InChI Key

PSSHGMIAIUYOJF-ARHDFHRDSA-N

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@H]2O1)OC(O3)(C)C)CO)C

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C

Origin of Product

United States

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